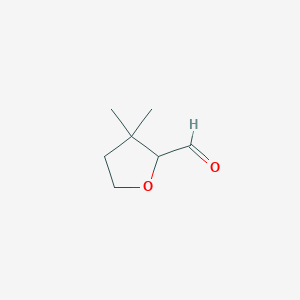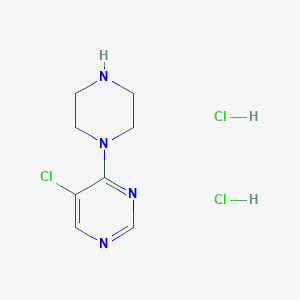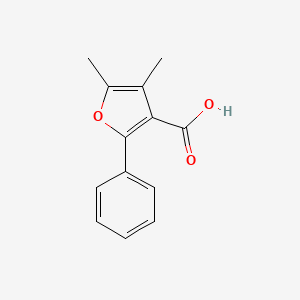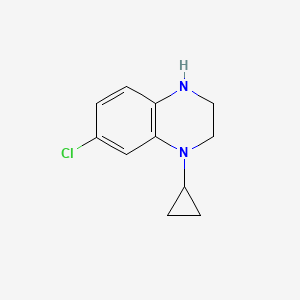
2-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)ethan-1-one
Overview
Description
“2-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)ethan-1-one” is a complex organic compound. It is related to the class of compounds known as piperazines, which are cyclic organic compounds containing a 1,4-diazacyclohexane moiety . A similar compound, “4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)”, has been studied as a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), showing more selectivity to ENT2 than to ENT1 .
Synthesis Analysis
The synthesis of related compounds often involves the reaction of ethylene dichloride with ammonia, producing various ethylene amines which can then be purified by distillation . These include ethylenediamine, diethylenetriamine, triethylenetetramine, tetraethylenepentamine, other higher homologues, and aminoethyl piperazine .Scientific Research Applications
Synthesis and Antiviral Activity
A study focused on synthesizing new non-nucleoside reverse transcriptase inhibitors from 2-Amino-1-[4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl]ethanone for anti-HIV activity. These compounds showed promise in MT-4 cells for both anti-HIV-1 and anti-HIV-2 activities, aiming to develop new treatments for HIV (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Antifungal and Antibacterial Activities
Another research effort synthesized quinazoline derivatives, including 2-{[2-(piperazin-1-yl)quinazolin-4-yl]amino}ethan-1-ol, which demonstrated antifungal activity against Aspergillus flavus and antibacterial activity against Pseudomonas. This study underscores the potential of 2-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)ethan-1-one derivatives for developing new antimicrobial agents (Kale & Durgade, 2017).
Luminescent Properties and Photo-induced Electron Transfer
Research on novel piperazine substituted naphthalimide compounds, including derivatives of this compound, highlighted their unique luminescent properties and potential for photo-induced electron transfer applications. Such properties are significant for the development of new materials in optical technologies (Gan, Chen, Chang, & Tian, 2003).
Analytical Derivatization in Liquid Chromatography
A novel sulfonate reagent based on this compound was synthesized for use in analytical derivatization in liquid chromatography, demonstrating the compound's utility in enhancing detection sensitivity and specificity (Wu, Shyu, Kou, Chen, Wu, & Wu, 1997).
Synthesis and Evaluation of Antitumor Activity
Research into tertiary amino alcohols of the piperazine series, derived from this compound, studied their effects on tumor DNA methylation in vitro. This highlights the compound's potential in cancer research, particularly in understanding and manipulating gene expression in cancer cells (Hakobyan et al., 2020).
properties
IUPAC Name |
2-amino-1-[4-(2-fluoroethyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FN3O/c9-1-2-11-3-5-12(6-4-11)8(13)7-10/h1-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNKWWJPOGCUID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[5-(3-Furoyl)-2-thienyl]acetic acid](/img/structure/B1490780.png)
![2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one](/img/structure/B1490782.png)




![methyl [(4Z)-4-[(dimethylamino)methylene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B1490789.png)


